molecular formula C12H16N2O4 B14504445 Diethyl 2,5-dicyanohexanedioate CAS No. 64661-04-7

Diethyl 2,5-dicyanohexanedioate

Cat. No.: B14504445
CAS No.: 64661-04-7
M. Wt: 252.27 g/mol
InChI Key: IOCKJOYZZOTSPA-UHFFFAOYSA-N
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Description

Diethyl 2,5-dicyanohexanedioate is a high-purity chemical reagent intended solely for research and development purposes in laboratory settings. It is not for diagnostic, therapeutic, or personal use. This compound features a hexanedioate backbone functionalized with both nitrile (cyano) and ester groups, making it a versatile and valuable bifunctional building block in organic synthesis. The nitrile groups can be converted into various other functional groups, such as carboxylic acids, amidines, or tetrazoles, enabling the construction of complex molecular architectures. Its primary research applications include its use as a precursor in the synthesis of specialty polymers and resins, where it can influence material properties, and as a key intermediate in pharmaceutical chemistry for constructing heterocyclic compounds and active pharmaceutical ingredients (APIs). Researchers value this compound for its potential in cross-coupling reactions and for creating novel molecular entities with specific functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64661-04-7

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

diethyl 2,5-dicyanohexanedioate

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)9(7-13)5-6-10(8-14)12(16)18-4-2/h9-10H,3-6H2,1-2H3

InChI Key

IOCKJOYZZOTSPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C#N)C(=O)OCC)C#N

Origin of Product

United States

Synthetic Methodologies for Diethyl 2,5 Dicyanohexanedioate

Classical Synthetic Routes and Optimization Strategies

Traditional methods for synthesizing diethyl 2,5-dicyanohexanedioate and related compounds often rely on multi-step processes involving functional group interconversions.

A plausible classical route to this compound could commence with a readily available starting material such as adipic acid. One potential pathway involves the initial synthesis of a dihalo-derivative, for instance, diethyl 2,5-dibromohexanedioate. This intermediate can be prepared from adipic acid through a process involving thionyl chloride and subsequent bromination. chemicalbook.com The resulting dibromo diester can then undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to introduce the nitrile functional groups.

Table 1: Potential Classical Synthesis of this compound

Step Reaction Key Reagents Intermediate/Product
1 Dihalogenation Thionyl chloride, Bromine Diethyl 2,5-dibromohexanedioate

Optimization of this route would focus on maximizing the yield of each step while minimizing side reactions. For the cyanation step, solvent choice, reaction temperature, and the specific cyanide salt are critical parameters to control to avoid elimination reactions and ensure complete substitution.

The structure of this compound possesses two stereocenters at the C2 and C5 positions. Consequently, the synthesis can result in a mixture of diastereomers (racemic and meso forms). Achieving stereoselectivity is a significant challenge in the synthesis of such molecules.

While specific studies on the stereoselective synthesis of this compound are not prevalent in the literature, principles from related syntheses can be applied. For instance, the stereoselective synthesis of substituted cyclopropane (B1198618) dicarboxylates highlights the use of specific reagents and conditions to control the stereochemical outcome. researchgate.net For a linear system like this compound, substrate-controlled or catalyst-controlled methods could be explored. A substrate-controlled approach might involve using a chiral starting material, while a catalyst-controlled approach would employ a chiral catalyst to direct the formation of a specific stereoisomer.

Regioselectivity, the control of which position a functional group is introduced, is also a key consideration, particularly when starting with an unsymmetrical precursor. In the context of this compound synthesis from a symmetrical starting material like adipic acid, regioselectivity is inherently controlled. However, in the synthesis of more complex, analogous structures, regioselective methods are crucial. nih.govorganic-chemistry.org

Contemporary and Emerging Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, this can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring the use of ionic liquids or supercritical fluids as reaction media.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

For instance, a greener approach to the cyanation step could involve the use of a less toxic cyanide source or an in-situ generation of the cyanide nucleophile. The development of a one-pot synthesis would also align with green chemistry principles by reducing the number of work-up and purification steps. rsc.org

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the scalable production of this compound. These advantages include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents like cyanides.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Increased Reproducibility and Scalability: Once a process is optimized in a flow reactor, it can be easily scaled up by running the reactor for a longer period or by using multiple reactors in parallel.

While specific applications of flow chemistry for the synthesis of this compound are not yet reported, the principles are highly applicable, particularly for the potentially exothermic and hazardous cyanation step.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, represent a highly efficient and convergent approach to complex molecules. acs.orgnih.gov While a direct MCR for this compound has not been described, this strategy is widely used for the synthesis of structurally diverse and complex molecules, including those containing nitrile functionalities. rsc.orgrsc.org

The development of an MCR for a dicyano-containing structure analogous to this compound would likely involve the careful design of starting materials that can react in a highly ordered and selective manner. The isocyanide-based multicomponent reactions, for example, are known for their ability to form multiple carbon-carbon and carbon-heteroatom bonds in a single step. acs.org Such strategies hold significant promise for the future development of novel and efficient syntheses of dicyano-containing compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Adipic acid
Diethyl 2,5-dibromohexanedioate
Sodium cyanide
Potassium cyanide
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylate
Thionyl chloride

Reaction Mechanisms and Chemical Transformations of Diethyl 2,5 Dicyanohexanedioate

Intrinsic Reactivity of Nitrile and Ester Functional Groups

The chemical character of Diethyl 2,5-dicyanohexanedioate is defined by the presence of two distinct functional groups: the nitrile (-C≡N) and the ethyl ester (-COOEt). The electrophilic nature of the carbon atoms in both groups dictates their reactivity towards nucleophiles.

The nitrile group, with its polarized carbon-nitrogen triple bond, is susceptible to nucleophilic attack. This can lead to the formation of a variety of functional groups. For instance, reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) would transform the nitrile groups into primary amines. The general mechanism for nitrile reduction involves the nucleophilic addition of a hydride ion to the electrophilic carbon, followed by subsequent reduction of the intermediate imine.

The ester groups are also prime targets for nucleophilic attack, specifically nucleophilic acyl substitution. Hydrolysis, either acid or base-catalyzed, would convert the ester groups into carboxylic acids. Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that then expels the ethoxide leaving group. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.

A summary of potential nucleophilic reactions is presented in the table below:

Functional GroupReagent ExampleProduct Functional Group
NitrileLiAlH₄ / H₂OPrimary Amine
NitrileH₃O⁺ / HeatCarboxylic Acid
EsterNaOH / H₂O, then H₃O⁺Carboxylic Acid
EsterR'OH / Acid or Base CatalystTransesterified Ester

The bifunctional nature of this compound, with a 1,6-relationship between its functional groups, makes it an ideal candidate for intramolecular cyclization reactions. Two classical named reactions are of particular relevance here: the Thorpe-Ziegler cyclization and the Dieckmann condensation.

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles catalyzed by a base. In the case of this compound, a strong base would deprotonate the carbon alpha to one of the nitrile groups, creating a carbanion. This carbanion would then attack the electrophilic carbon of the other nitrile group, leading to the formation of a five-membered ring and a cyclic imine after protonation. Subsequent hydrolysis of the imine would yield a β-keto nitrile.

The Dieckmann condensation is an intramolecular Claisen condensation of diesters, also base-catalyzed. A base, such as sodium ethoxide, would deprotonate the carbon alpha to one of the ester groups, forming an enolate. This enolate would then attack the carbonyl carbon of the other ester group, resulting in a cyclic β-keto ester. For this compound, this would also lead to a five-membered ring system.

Reaction NameFunctional Groups InvolvedProduct Type
Thorpe-Ziegler CyclizationTwo Nitrile GroupsCyclic β-Keto Nitrile
Dieckmann CondensationTwo Ester GroupsCyclic β-Keto Ester

This compound as a Precursor in Heterocyclic Synthesis

The reactive nature of the functional groups in this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds.

The nitrile groups are key to the formation of nitrogen-containing heterocycles. For instance, the product of the Thorpe-Ziegler cyclization, a cyclic β-keto nitrile, is a versatile intermediate. It can be further reacted to form substituted pyridines or pyrroles . For example, treatment with hydrazine (B178648) could lead to the formation of a pyrazole (B372694) ring fused to the newly formed cyclopentane (B165970) ring.

While the direct formation of oxygen or sulfur heterocycles from this compound is less straightforward, the molecule can be chemically modified to facilitate such transformations. For example, hydrolysis of the nitrile groups to carboxylic acids, followed by reduction, could yield a diol. This diol could then undergo intramolecular dehydration to form a substituted tetrahydrofuran .

For the synthesis of sulfur-containing heterocycles, the dicarboxylate could be converted to a dithioate. Intramolecular reactions of this dithioate could potentially lead to the formation of a substituted thiophene ring, although this would likely require specific and potentially harsh reaction conditions.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the key reactions of this compound is crucial for predicting and controlling its chemical behavior.

The mechanism of the Thorpe-Ziegler cyclization begins with the formation of a carbanion alpha to a nitrile group. The rate-determining step is typically the intramolecular nucleophilic attack of this carbanion on the second nitrile group. The stability of the resulting five-membered ring provides the thermodynamic driving force for the reaction.

In the Dieckmann condensation , the initial deprotonation to form the enolate is a rapid equilibrium. The subsequent intramolecular nucleophilic acyl substitution is the key bond-forming step. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic, by the alkoxide base.

Identification of Rate-Determining Steps

Deprotonation: A base abstracts an acidic α-hydrogen from one of the carbon atoms adjacent to a nitrile group, forming a carbanion (enolate-equivalent).

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon atom of the other nitrile group within the same molecule. This step results in the formation of a cyclic imine anion intermediate.

Protonation: The cyclic imine anion is protonated by a proton source (often the conjugate acid of the base used) to yield a neutral cyclic enamine.

Based on computational studies of related intermolecular Thorpe reactions, the intramolecular nucleophilic attack is generally considered the rate-determining step. This is because it involves the formation of a new carbon-carbon bond and the creation of a cyclic transition state, which typically has the highest energy barrier along the reaction coordinate.

A solvent-free study on the related Dieckmann condensation of diethyl adipate, which also forms a six-membered ring, has been reported to proceed efficiently, suggesting that under certain conditions, the reaction kinetics can be favorable. psu.edursc.org However, direct kinetic data for the cyclization of this compound is not available in the reviewed literature.

Transition State Analysis and Reaction Energetics

A detailed understanding of the reaction's progress is provided by analyzing the transition states and the energetics of each step. A transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed from reactants to products. The energy required to reach this state is known as the activation energy.

For the Thorpe-Ziegler cyclization of this compound, the transition state of the rate-determining intramolecular nucleophilic attack would involve a partially formed carbon-carbon bond and a developing negative charge on the nitrogen atom of the nitrile being attacked. The geometry of this transition state is crucial, as it dictates the stereochemical outcome of the reaction and is influenced by factors such as ring strain and steric interactions between the substituents.

While specific energetic data for the cyclization of this compound is not documented in the searched literature, computational studies on simpler, analogous systems can provide valuable insights. For instance, a theoretical study on the Thorpe reaction of propionitrile (B127096) provides a basis for understanding the relative energies of the intermediates and transition states.

To illustrate the expected energetic profile, a hypothetical reaction coordinate diagram for the Thorpe-Ziegler cyclization of this compound is presented below. The values are illustrative and based on general principles of similar reactions, not on specific experimental or computational data for the target molecule.

Hypothetical Reaction Coordinate Diagram for the Thorpe-Ziegler Cyclization

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactant (this compound) + Base0
2Transition State 1 (Deprotonation)+10 to +15
3Intermediate 1 (Carbanion)+5 to +10
4Transition State 2 (Intramolecular Attack - RDS )+20 to +25
5Intermediate 2 (Cyclic Imine Anion)-5 to 0
6Transition State 3 (Protonation)+2 to +5
7Product (Cyclic Enamine) + Conjugate Acid-10 to -15

Note: This table presents hypothetical data for illustrative purposes. Actual values for this compound would require specific experimental or computational investigation.

Applications of Diethyl 2,5 Dicyanohexanedioate in Advanced Organic Chemistry

Building Block and Intermediate in Complex Molecular Architectures

The bifunctional nature of Diethyl 2,5-dicyanohexanedioate, endowed by its cyano and ethyl ester groups, makes it an attractive precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The nitrile groups can undergo a wide array of chemical transformations, serving as handles for constructing intricate molecular frameworks.

One of the primary applications of compounds containing the dicyano motif is in the synthesis of nitrogen-containing heterocycles. For instance, the reaction of related dicyano compounds with hydrazine (B178648) hydrate (B1144303) is a known method for preparing pyrazole (B372694) derivatives. researchgate.net Similarly, this compound could theoretically be employed to synthesize bis-pyrazole structures, which are of interest in medicinal chemistry and materials science.

Furthermore, the cyano groups can be hydrolyzed to carboxylic acids or reduced to amines. The reduction of the nitrile groups to primary amines would yield a diamine-diester, a versatile intermediate for the synthesis of polyamides or macrocyclic ligands. The hydrolysis of the nitrile groups, on the other hand, would lead to a tetracarboxylic acid derivative, a potential building block for metal-organic frameworks (MOFs) or complex chelating agents.

The reactivity of the α-protons to the ester and nitrile groups also allows for various condensation reactions, enabling chain extension and the formation of carbon-carbon bonds, further expanding its utility as a building block.

A closely related analog, Diethyl 2,5-dibromohexanedioate, serves as an intermediate in the synthesis of Muconic Acid, a platform chemical with various industrial applications. chemicalbook.com This suggests a potential synthetic pathway where this compound could be synthesized from the corresponding dibromo-compound via nucleophilic substitution with a cyanide salt, and subsequently transformed into other valuable compounds. The reaction of Diethyl meso-2,5-dibromoadipate with N-methylallylamine to form pyrrolidine (B122466) derivatives also highlights the potential of such C6-dicarboxylic acid esters in synthesizing heterocyclic systems. chemicalbook.com

Role in Advanced Polymer Synthesis and Functional Material Design

The presence of four reactive sites in this compound makes it a candidate monomer for the synthesis of advanced polymers and functional materials. The ester and nitrile functionalities can both participate in polymerization reactions, leading to polymers with unique properties.

A significant application for analogous difunctional compounds is in Atom Transfer Radical Polymerization (ATRP). For example, Diethyl meso-2,5-dibromoadipate is utilized as a difunctional initiator for the polymerization of n-butyl acrylate, resulting in polymers with a narrow molecular weight distribution. chemicalbook.com It is conceivable that a derivative of this compound could also be designed to act as an initiator or a chain transfer agent in controlled radical polymerization techniques.

The hydrolysis or aminolysis of the ester groups, coupled with transformations of the nitrile groups, could lead to the formation of functional polyamides or polyimides. For instance, conversion of the nitrile groups to carboxylic acids would yield a tetra-acid monomer suitable for polycondensation with diamines to produce polyamides with potentially enhanced thermal stability and mechanical properties due to the increased number of functional groups for cross-linking.

The nitrile groups themselves can also be polymerized under certain conditions to form materials with conjugated C=N backbones, which may exhibit interesting electronic and optical properties. Furthermore, the polarity of the nitrile groups could be exploited in the design of functional materials with specific surface properties or for applications in gas separation membranes.

The field of bio-based polymers offers another avenue for the application of such compounds. For instance, Diethyl Furan-2,5-dicarboxylate is a bio-based monomer used in the enzymatic synthesis of semiaromatic copolyesters. researchgate.net While not furan-based, the aliphatic backbone of this compound could be incorporated into copolyesters to tailor their physical properties, such as flexibility and biodegradability.

Catalytic Applications and Design Principles for this compound-Based Catalysts

While there is no direct evidence of this compound itself being used as a catalyst, its structure lends itself to the design of ligands for homogeneous catalysis or as a precursor for heterogeneous catalysts.

The nitrogen atoms of the nitrile groups can act as coordinating sites for metal ions. By synthesizing macrocyclic or acyclic ligands derived from this compound, it is possible to create novel metal complexes with potential catalytic activity. For example, the reduction of the nitrile groups to amines would yield a tetra-functional ligand capable of chelating to a metal center, which could then be explored for applications in oxidation, reduction, or cross-coupling reactions.

In the realm of heterogeneous catalysis, this compound could serve as a precursor for the synthesis of nitrogen-doped carbon materials. Pyrolysis of the compound, or a polymer derived from it, under an inert atmosphere could lead to the formation of a carbonaceous material with nitrogen atoms integrated into the carbon lattice. These nitrogen-doped carbons have shown promise as metal-free catalysts for various reactions, including the oxygen reduction reaction in fuel cells.

The design principles for such catalysts would involve controlling the pyrolysis conditions (temperature, time, atmosphere) to optimize the nitrogen content, the type of nitrogen species (pyridinic, pyrrolic, graphitic), and the surface area of the resulting carbon material. The inherent structure of the precursor molecule would play a crucial role in determining the final properties of the catalyst.

Advanced Spectroscopic and Structural Elucidation of Diethyl 2,5 Dicyanohexanedioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For Diethyl 2,5-dicyanohexanedioate, a combination of one-dimensional and two-dimensional NMR techniques has been employed to assign all proton and carbon resonances, thereby confirming the connectivity of the molecular framework.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent such as chloroform-d (CDCl₃), is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The ethyl ester groups give rise to a characteristic quartet and triplet pattern. The protons on the hexanedioate backbone appear as a set of multiplets, with their chemical shifts influenced by the electron-withdrawing cyano and ester functionalities.

Similarly, the ¹³C NMR spectrum provides a complete carbon footprint of the molecule. The spectrum will display signals for the carbonyl carbons of the ester groups, the quaternary carbons of the cyano groups, and the various methylene and methine carbons of the ethyl and hexanedioate moieties. The chemical shifts are diagnostic of the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.25 Quartet 4H -OCH₂CH₃
~3.50 Multiplet 2H H-2, H-5
~2.20 Multiplet 4H H-3, H-4

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment
~168 C=O (Ester)
~118 C≡N (Cyano)
~62 -OCH₂CH₃
~45 C-2, C-5
~30 C-3, C-4

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unequivocally assign the proton and carbon signals and to confirm the bonding network, a suite of 2D NMR experiments is instrumental.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons that are typically separated by two or three bonds. For this compound, cross-peaks would be observed between the protons of the ethyl group (-OCH₂CH₃). Furthermore, correlations would be evident between the methine protons at the 2 and 5 positions and the adjacent methylene protons at the 3 and 4 positions, confirming the backbone connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. The HSQC spectrum of this compound would show correlations between the proton signals and their corresponding carbon signals. For instance, the quartet at ~4.25 ppm would correlate with the carbon signal at ~62 ppm, and the multiplets of the backbone protons would correlate with their respective carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons. In the case of this compound, the protons of the ethyl group (-OCH₂) would show a correlation to the carbonyl carbon (C=O) of the ester. The methine protons at positions 2 and 5 would exhibit correlations to the cyano carbon (C≡N) and the carbonyl carbon, providing definitive evidence for the placement of these functional groups.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The aliphatic backbone of this compound possesses conformational flexibility due to rotation around the C-C single bonds. At room temperature, this rotation is typically rapid on the NMR timescale, leading to averaged signals for the backbone protons. However, by lowering the temperature, it may be possible to slow down these conformational exchange processes.

Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could potentially resolve individual conformers. As the temperature is decreased, the rate of rotation would slow, and if the energy barrier to rotation is sufficiently high, the signals for the backbone protons may broaden and then sharpen into distinct sets of signals for each populated conformer. This would allow for the determination of the relative populations of the different staggered conformations (e.g., anti and gauche) and an estimation of the rotational energy barriers.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The most prominent of these would be the stretching vibration of the carbonyl group (C=O) in the ester, which typically appears in the region of 1730-1750 cm⁻¹. Another key diagnostic peak is the stretching vibration of the cyano group (C≡N), which is expected to be observed in the 2240-2260 cm⁻¹ range. The C-O stretching vibrations of the ester group will also be present, typically in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain will appear around 2850-3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2980-2850 Medium C-H stretch (aliphatic)
~2250 Medium C≡N stretch (cyano)
~1740 Strong C=O stretch (ester)

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FTIR. While the C=O stretch is also observable in the Raman spectrum, the C≡N stretch is often particularly strong and sharp, making it a useful diagnostic peak. The symmetric stretching and bending vibrations of the carbon backbone are also typically Raman active and can provide information about the conformational state of the molecule. In the solid state, changes in the Raman spectrum compared to the solution or liquid state can indicate the presence of a preferred conformation in the crystal lattice.

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Assignment
~2980-2850 Strong C-H stretch (aliphatic)
~2250 Strong C≡N stretch (cyano)
~1740 Medium C=O stretch (ester)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method would confirm its molecular mass and provide insights into its structure through the analysis of its fragmentation patterns. Although a published mass spectrum for this specific compound is not readily accessible, a plausible fragmentation pathway can be predicted based on the general behavior of aliphatic esters and nitriles upon ionization. youtube.comlibretexts.orgwikipedia.org

The molecular formula for this compound is C₁₂H₁₆N₂O₄, giving it a molecular weight of 268.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at an m/z of 268. This peak, resulting from the removal of a single electron, is often of low intensity for aliphatic esters. youtube.comwhitman.edu

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the presence of the ester and nitrile functional groups. Alpha-cleavage, the breaking of the bond adjacent to a functional group, is a dominant fragmentation mechanism for both esters and nitriles. libretexts.orgwikipedia.orgwikipedia.org

Predicted Fragmentation Pathways:

Alpha-Cleavage at the Ester Group: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation route for esters. whitman.edu This can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or an ethyl radical (•CH₂CH₃, 29 Da).

McLafferty Rearrangement: While common for esters with longer alkyl chains, a classic McLafferty rearrangement may be less favored in this structure. However, rearrangements involving hydrogen transfer could still contribute to the spectrum. whitman.edumiamioh.edu

Cleavage Initiated by the Nitrile Group: The nitrile group can influence fragmentation by stabilizing an adjacent positive charge. Loss of a hydrogen atom from the carbon atom alpha to the nitrile group (M-1) is a characteristic fragmentation for nitriles. wikipedia.org

Chain Cleavage: Fragmentation can also occur along the central carbon chain, leading to various smaller charged fragments.

Below is a table of predicted significant fragments for this compound.

Predicted m/z Proposed Fragment Ion Plausible Origin
268[C₁₂H₁₆N₂O₄]⁺•Molecular Ion (M⁺•)
241[M - HCN]⁺•Loss of hydrogen cyanide
223[M - •OCH₂CH₃]⁺Alpha-cleavage with loss of an ethoxy radical
195[M - •COOCH₂CH₃]⁺Loss of an ethoxycarbonyl radical
121[C₆H₇N₂O]⁺Cleavage of the C3-C4 bond
94[C₅H₄N₂]⁺•Further fragmentation of larger ions
45[•OCH₂CH₃]⁺Ethoxy cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique would provide detailed information about bond lengths, bond angles, and intermolecular interactions in this compound. As of now, a crystal structure for this compound has not been deposited in publicly available crystallographic databases. The following sections outline the standard methodologies that would be employed to achieve this.

Methodologies for Single Crystal Growth

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. ufl.edu For an organic compound like this compound, several common techniques could be utilized. The choice of method and solvent is crucial and often requires empirical screening. rochester.eduresearchgate.net

Method Principle Typical Solvents/Conditions Advantages Disadvantages
Slow Evaporation A saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, inducing crystallization. ufl.eduA solvent in which the compound is moderately soluble, such as acetone, ethyl acetate, or dichloromethane.Simple to set up. rochester.eduCan sometimes lead to the formation of many small crystals rather than a few large ones.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that includes a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. ufl.edumit.eduA solvent pair, such as THF/hexane or chloroform/pentane.Highly effective for growing high-quality crystals and allows for fine control over the rate of crystallization. ntu.edu.sgRequires careful selection of the solvent system.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. The solubility of the compound decreases as the temperature drops, leading to crystallization. rochester.eduSolvents with a significant temperature-dependent solubility for the compound, such as ethanol or isopropanol.Can produce large, well-formed crystals.Not suitable for heat-sensitive compounds.

Crystallographic Data Collection, Processing, and Refinement Techniques

Once a suitable single crystal is obtained, its structure can be determined through a systematic process of data collection and analysis. nih.govnih.gov

The process begins with mounting the crystal on a goniometer head, which is then placed in an X-ray diffractometer. The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms. nih.gov A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector. wikipedia.org

The collected data, consisting of thousands of reflections, is then processed. This involves indexing the diffraction pattern to determine the unit cell dimensions and crystal system, and integrating the intensities of each reflection. nih.gov Corrections are applied for various experimental factors, such as absorption and detector response.

The next step is to solve the "phase problem." For small molecules like this compound, direct methods are typically successful in determining the initial phases of the structure factors, which allows for the calculation of an initial electron density map. nih.gov This map is then interpreted to build an initial atomic model.

Finally, the model is refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction data. researchgate.net The quality of the final structure is assessed using metrics such as the R-factor.

Stage Description Key Software/Techniques
Data Collection A single crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded as the crystal is rotated. nih.govDiffractometer, CCD or CMOS detector.
Data Processing The raw diffraction images are indexed, integrated, and scaled to produce a list of reflection intensities. nih.govSoftware such as CrysAlisPro, SAINT, or XDS.
Structure Solution The phase information is determined to generate an initial electron density map and atomic model. nih.govDirect methods (e.g., SHELXT) or Patterson methods.
Structure Refinement The atomic model is optimized to best fit the experimental data. researchgate.netLeast-squares refinement (e.g., SHELXL).
Validation The final structure is checked for geometric and crystallographic correctness.Software such as PLATON or CheckCIF.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding) within Crystal Lattices

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. mdpi.commdpi.com Based on the structure of this compound, several types of interactions would be expected to play a role in its crystal lattice.

The most significant interactions are likely to be dipole-dipole forces arising from the polar ester and nitrile groups. The nitrogen atom of the nitrile group is a good hydrogen bond acceptor and could participate in weak C-H···N hydrogen bonds with hydrogen atoms from neighboring molecules. researchgate.net Similarly, the carbonyl oxygen atoms of the ester groups could act as acceptors for weak C-H···O interactions. acs.org

Potential Interaction Atoms Involved (Donor-H···Acceptor) Description
Dipole-Dipole C=O, C≡N groupsElectrostatic interactions between the permanent dipoles of the polar ester and nitrile functional groups.
Weak C-H···N Hydrogen Bond C-H···N≡CA hydrogen atom attached to a carbon atom acts as the hydrogen bond donor, and the nitrogen atom of the nitrile group acts as the acceptor. researchgate.net
Weak C-H···O Hydrogen Bond C-H···O=CA hydrogen atom attached to a carbon atom acts as the hydrogen bond donor, and a carbonyl oxygen atom of the ester group acts as the acceptor. acs.org

No Computational or Theoretical Investigations Found for this compound

Following a comprehensive search of publicly available scientific literature, no computational or theoretical investigation data for the chemical compound this compound could be located. Extensive queries for research focusing on its electronic structure, molecular orbital analysis, chemical reactivity descriptors, predicted spectroscopic parameters, or reaction mechanisms yielded no specific results for this molecule.

The search included targeted inquiries for Density Functional Theory (DFT) calculations, which are a common method for investigating the properties of chemical compounds. However, no studies applying this or other quantum chemical modeling techniques to this compound appear to be published in the accessible domain.

Consequently, the generation of an article with detailed research findings, data tables, and in-depth analysis on the computational and theoretical aspects of this compound is not possible at this time due to the absence of foundational research on the subject.

Computational and Theoretical Investigations of Diethyl 2,5 Dicyanohexanedioate

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. easychair.orgyoutube.comyoutube.com For Diethyl 2,5-dicyanohexanedioate, MD simulations would provide crucial insights into its dynamic behavior, which is governed by the interplay of its flexible backbone and the interactions of its polar functional groups.

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt. The flexibility of this compound arises from the rotation around its single bonds. Understanding this flexibility is key to predicting its physical properties and how it might interact with other molecules.

Key Research Findings (by Analogy):

Direct experimental or computational studies on the conformational preferences of this compound are scarce. However, insights can be drawn from computational studies on similar, smaller dinitriles like 1,2-dicyanoethane (succinonitrile). Studies on succinonitrile (B93025) have shown that it exists as a mixture of trans and gauche conformers. researchgate.net The trans conformer, where the two cyano groups are oriented at 180° to each other, is generally found to be more stable. researchgate.net

ConformerDihedral Angle (C2-C3-C4-C5)Expected Relative Energy (kcal/mol)Key Interactions
anti (trans)~180°0 (Reference)Minimized steric hindrance
gauche~60°> 0Potential for intramolecular interactions

Note: The relative energies are hypothetical and would need to be confirmed by specific quantum mechanical calculations for this compound.

MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This would provide a detailed picture of the molecule's flexibility and the predominant shapes it adopts at a given temperature.

The solvent environment can significantly influence the conformation and reactivity of a solute molecule. easychair.orgresearchgate.net MD simulations that explicitly include solvent molecules are crucial for understanding these effects. easychair.org

For this compound, the polarity of the solvent would play a significant role. In polar solvents, such as water or methanol, the polar cyano and ester groups would form hydrogen bonds and dipole-dipole interactions with the solvent molecules. These interactions would stabilize more extended conformations of the molecule. In nonpolar solvents, intramolecular interactions might become more favorable, leading to more compact or folded conformations.

Simulated Solvent Parameters and Their Expected Influence:

SolventDielectric ConstantExpected Dominant ConformationRationale
Water78.4ExtendedStrong solute-solvent hydrogen bonding and dipolar interactions.
Methanol32.7ExtendedSignificant hydrogen bonding and dipolar interactions.
Chloroform4.8More CompactWeaker solute-solvent interactions, allowing for more intramolecular interactions.
Hexane1.9Compact/FoldedVan der Waals interactions dominate; intramolecular forces may lead to folded structures.

This table presents expected trends based on general principles of solute-solvent interactions.

MD simulations can quantify these effects by calculating properties such as the radial distribution function to describe the solvation shell structure and the solvent-accessible surface area. These simulations can provide a molecular-level understanding of how the solvent modulates the conformational equilibrium and, consequently, the molecule's properties and reactivity. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (SRR)

QSAR and SRR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. dntb.gov.ua While no specific QSAR or SRR studies on this compound have been reported, its structure suggests potential applications where such studies would be valuable.

A hypothetical QSAR/SRR study on a series of dicyano-substituted hexanedioates could involve calculating a range of molecular descriptors and correlating them with an observed activity.

Example of Molecular Descriptors for a Hypothetical QSAR Study:

Descriptor TypeSpecific DescriptorPotential Relevance
ElectronicDipole Moment, Partial Charges on Cyano/Ester groupsInteraction with polar matrices or reagents.
StericMolecular Volume, Surface AreaInfluence on diffusion and fitting into binding sites.
LipophilicLogPPartitioning behavior between different phases.
TopologicalConnectivity IndicesOverall molecular shape and branching.

By developing a statistically significant QSAR/SRR model, it would be possible to predict the activity or reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with optimized properties.

Future Research Directions and Interdisciplinary Prospects for Diethyl 2,5 Dicyanohexanedioate

Exploration of Novel Catalytic Systems for its Synthesis and Reactions

The development of efficient and selective catalytic systems is paramount for the sustainable synthesis and transformation of Diethyl 2,5-dicyanohexanedioate. Future research should focus on several key areas:

Organocatalysis: Investigating the use of small organic molecules as catalysts for the synthesis of this compound could offer a metal-free and environmentally benign alternative to traditional methods. Research in this area would involve screening various organocatalysts, such as amines, phosphines, and N-heterocyclic carbenes, to identify systems that promote the desired reactions with high yield and stereoselectivity.

Photocatalysis: The use of visible-light photocatalysis represents a burgeoning field in organic synthesis. researchgate.net Future studies could explore the application of photoredox catalysis for novel transformations of this compound, potentially enabling previously inaccessible reaction pathways under mild conditions. researchgate.net

Metal-Organic Frameworks (MOFs): The unique porous structures and tunable active sites of MOFs make them promising candidates as heterogeneous catalysts. Research could focus on designing and synthesizing MOFs with specific functionalities that can selectively catalyze the synthesis or subsequent reactions of this compound, offering advantages in terms of catalyst recyclability and process efficiency.

Catalytic SystemPotential AdvantagesResearch Focus
OrganocatalysisMetal-free, environmentally benign, high stereoselectivity.Screening of various organic catalysts for synthesis and transformations.
PhotocatalysisMild reaction conditions, novel reaction pathways. researchgate.netApplication of photoredox catalysis for unprecedented transformations. researchgate.net
Metal-Organic FrameworksHeterogeneous catalysis, recyclability, tunable active sites.Design of functionalized MOFs for selective synthesis and reactions.

Investigation of Undiscovered Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound, possessing both nitrile and ester groups, suggests a rich and largely unexplored reactivity profile. Future investigations should aim to uncover novel transformations:

Cascade Reactions: The strategic placement of the nitrile and ester groups could be exploited to design novel cascade reactions. These multi-step, one-pot transformations can significantly enhance synthetic efficiency by minimizing intermediate purification steps. researchgate.net Research could focus on triggering a cascade by targeting one functional group to induce a series of subsequent intramolecular reactions.

Reactions of the Aliphatic Backbone: While the reactivity of the nitrile and ester groups is more established, the aliphatic chain of this compound also presents opportunities for functionalization. Future work could explore selective C-H activation of the hexanedioate backbone to introduce new functional groups and create more complex molecular architectures.

Mechanochemical Synthesis: Exploring mechanochemical methods, where mechanical force is used to induce chemical reactions, could lead to solvent-free and more sustainable synthetic routes for both the preparation and derivatization of this compound.

Integration with Supramolecular Chemistry Principles for Self-Assembly and Host-Guest Interactions

The nitrile groups in this compound can act as hydrogen bond acceptors and participate in dipole-dipole interactions, making the molecule a promising building block for supramolecular chemistry.

Self-Assembly: Future research could investigate the self-assembly of this compound and its derivatives into well-defined supramolecular structures such as gels, liquid crystals, or porous materials. nih.gov Understanding and controlling these self-assembly processes could lead to the development of new materials with tailored properties.

Host-Guest Chemistry: The potential of this compound and its macrocyclic derivatives to act as hosts for various guest molecules is an exciting area for exploration. wikipedia.org The design of molecular cages and containers based on this scaffold could lead to applications in molecular recognition, sensing, and encapsulation. nih.govmdpi.comnitschkegroup-cambridge.comresearchgate.net The nitrile functionalities can play a crucial role in binding guest molecules through non-covalent interactions. acs.org

Supramolecular ApplicationKey InteractionsPotential Outcomes
Self-AssemblyHydrogen bonding, dipole-dipole interactions. nih.govGels, liquid crystals, porous materials.
Host-Guest ChemistryNon-covalent interactions with guest molecules. wikipedia.orgacs.orgMolecular recognition, sensing, encapsulation. nih.govmdpi.comnitschkegroup-cambridge.comresearchgate.net

Potential in Advanced Functional Materials and Optoelectronic Applications

The electronic properties of the nitrile group suggest that this compound could serve as a precursor for advanced functional materials.

Polymer Synthesis: The dinitrile functionality could be utilized in the synthesis of novel polymers. For instance, polymerization through the nitrile groups could lead to the formation of conjugated polymers with interesting electronic and optical properties, suitable for applications in optoelectronics. iupac.orgmdpi.comresearchgate.netku.ac.ae

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound, particularly those incorporating aromatic moieties, could be investigated as components in organic light-emitting diodes (OLEDs). ossila.comnih.govrsc.orgresearchgate.net The electron-withdrawing nature of the nitrile groups can be beneficial for tuning the electronic properties of organic semiconductors. nih.gov

Luminescent Sensors: The incorporation of fluorogenic moieties into the this compound backbone could lead to the development of new luminescent sensors for the detection of specific analytes.

Development of Sustainable Synthesis Strategies for Industrial Relevance

For this compound to find widespread industrial application, the development of sustainable and cost-effective synthesis methods is crucial.

Biocatalysis: The use of enzymes for the synthesis of nitriles is a rapidly growing area of green chemistry. uva.nlnih.govmdpi.comjournals.co.zanih.govnih.gov Future research should explore the potential of nitrile-synthesizing enzymes for the production of this compound from renewable feedstocks. acs.orgnih.govenergy.gov This approach offers mild reaction conditions and high selectivity, reducing the environmental impact of the synthesis. uva.nlnih.govmdpi.comjournals.co.zanih.govnih.gov

Flow Chemistry: Continuous flow processes can offer significant advantages over batch synthesis in terms of safety, efficiency, and scalability. rsc.orgrsc.orgdtu.dkacs.orgsemanticscholar.org Developing a flow synthesis for this compound would be a significant step towards its industrial production. rsc.orgrsc.orgdtu.dkacs.orgsemanticscholar.org This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a continuous reactor.

Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from biomass would significantly enhance the sustainability profile of this compound. acs.orgnih.govenergy.gov This could involve the conversion of bio-based platform chemicals into the desired product through catalytic or biocatalytic methods.

Sustainable StrategyKey AdvantagesResearch Focus
BiocatalysisMild conditions, high selectivity, reduced environmental impact. uva.nlnih.govmdpi.comjournals.co.zanih.govnih.govExploring nitrile-synthesizing enzymes for production from renewables. acs.orgnih.govenergy.gov
Flow ChemistryImproved safety, efficiency, and scalability. rsc.orgrsc.orgdtu.dkacs.orgsemanticscholar.orgOptimization of continuous flow synthesis parameters.
Renewable FeedstocksEnhanced sustainability.Development of synthetic routes from biomass-derived platform chemicals. acs.orgnih.govenergy.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.